molecular formula C12H7NO3S B11863884 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one CAS No. 57390-73-5

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one

Cat. No.: B11863884
CAS No.: 57390-73-5
M. Wt: 245.26 g/mol
InChI Key: UVFYMKZYQKMXAI-UHFFFAOYSA-N
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Description

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that combines a chromenone core with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one typically involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides. One method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one. This intermediate is then reacted with thioamides under reflux in ethanol or isopropyl alcohol to form the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the chromenone core would yield a dihydro derivative.

Scientific Research Applications

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57390-73-5

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

7-hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H7NO3S/c14-7-1-2-8-11(3-7)16-4-9(12(8)15)10-5-17-6-13-10/h1-6,14H

InChI Key

UVFYMKZYQKMXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC=N3

Origin of Product

United States

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